molecular formula C14H21NO2S B12437159 Prosulfocarb sulfoxide CAS No. 51954-81-5

Prosulfocarb sulfoxide

Cat. No.: B12437159
CAS No.: 51954-81-5
M. Wt: 267.39 g/mol
InChI Key: SRUUWJFBIOVZLU-UHFFFAOYSA-N
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Description

Prosulfocarb sulfoxide is a chemical transformation product of prosulfocarb, a thiocarbamate herbicide. Prosulfocarb is widely used in agriculture to control weeds, particularly in cereal crops. The sulfoxide derivative is formed through the oxidation of prosulfocarb and is of interest due to its environmental fate and potential impacts on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosulfocarb sulfoxide is typically synthesized through the oxidation of prosulfocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent at a specific temperature to ensure the complete conversion of prosulfocarb to its sulfoxide form .

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions: Prosulfocarb sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prosulfocarb sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of prosulfocarb sulfoxide involves the inhibition of key enzymes in plants. It primarily targets the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids, leading to the death of the weed. The compound also affects other metabolic pathways, contributing to its herbicidal activity .

Comparison with Similar Compounds

Comparison: Prosulfocarb sulfoxide is unique due to its intermediate oxidation state, which provides distinct chemical and biological properties compared to its parent compound and fully oxidized form. It offers a balance between efficacy and environmental impact, making it a valuable compound in herbicide development .

Biological Activity

Prosulfocarb sulfoxide is a metabolite of the herbicide prosulfocarb, which is primarily used for weed control in various agricultural settings. Understanding its biological activity is crucial for assessing its efficacy, environmental impact, and safety for non-target organisms.

This compound is characterized by its chemical structure, which influences its biological interactions. The compound is known to exhibit herbicidal properties, particularly in controlling a range of weed species. Its systematic name is (R)-N-(4-(methylsulfonyl)phenyl)-2-(propan-2-ylthio)acetamide .

Herbicidal Efficacy

This compound demonstrates significant herbicidal activity against various weed species. It operates primarily through the inhibition of specific metabolic pathways involved in plant growth and development. This compound has been shown to be effective both pre-emergence and post-emergence in controlling grass and broadleaf weeds.

  • Mechanism of Action : this compound acts as an inhibitor of pigment synthesis, particularly affecting the biosynthesis of carotenoids, which are essential for photosynthesis and plant health. This inhibition leads to chlorosis and eventual death of target plants.

Synergistic Effects

Environmental Fate

Impact on Non-target Organisms

This compound's effects on non-target organisms have been a subject of study. Toxicity assessments indicate that while it effectively targets specific weed species, it poses varying degrees of risk to beneficial organisms such as earthworms and aquatic life.

  • Aquatic Toxicity : Laboratory studies have demonstrated that this compound can be toxic to certain fish species at high concentrations. The LC50 values indicate that while it is relatively safe for many aquatic organisms, caution should be exercised regarding its application near water bodies .

Case Studies

  • Field Trials : In a series of field trials conducted across different geographical locations, this compound was tested against common weed species such as Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). Results showed a significant reduction in weed biomass when applied at recommended rates compared to untreated controls.
  • Metabolic Studies : Research involving the metabolism of this compound in various crops indicated that while it was rapidly absorbed by plants, its degradation products were less harmful than the parent compound, suggesting a favorable profile for crop safety .

Properties

CAS No.

51954-81-5

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-benzylsulfinyl-N,N-dipropylformamide

InChI

InChI=1S/C14H21NO2S/c1-3-10-15(11-4-2)14(16)18(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

SRUUWJFBIOVZLU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)CC1=CC=CC=C1

Origin of Product

United States

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